4-(3,4-Dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(3,4-Dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group, a dimethoxyphenyl group, and a methylpiperidinyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-(3,4-Dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step can be carried out using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Attachment of the Dimethoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where the dimethoxyphenyl group is introduced using a suitable nucleophile.
Incorporation of the Methylpiperidinyl Group: This step involves the reaction of the intermediate compound with 4-methylpiperidine under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
4-(3,4-Dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include various substituted or modified derivatives of the original compound.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is being conducted to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
4-(3,4-Dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:
4-(3,4-Dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(methyl)pyrimidine: This compound lacks the trifluoromethyl group, which can affect its chemical properties and biological activities.
4-(3,4-Dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(chloro)pyrimidine: The presence of a chloro group instead of a trifluoromethyl group can lead to differences in reactivity and interactions with biological targets.
4-(3,4-Dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(hydroxy)pyrimidine: The hydroxy group can introduce additional hydrogen bonding interactions, influencing the compound’s properties and activities.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C19H22F3N3O2 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C19H22F3N3O2/c1-12-6-8-25(9-7-12)18-23-14(11-17(24-18)19(20,21)22)13-4-5-15(26-2)16(10-13)27-3/h4-5,10-12H,6-9H2,1-3H3 |
InChI Key |
FTMLJFWOFMJKFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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